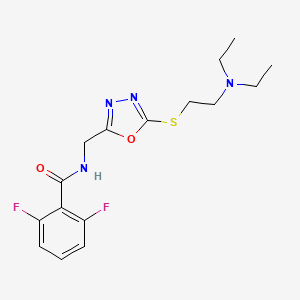

N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Description

N-((5-((2-(Diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a diethylaminoethylthio group and a 2,6-difluorobenzamide moiety. The oxadiazole ring contributes to metabolic stability and bioisosteric properties, while the diethylaminoethyl group enhances solubility through its basic tertiary amine.

Properties

IUPAC Name |

N-[[5-[2-(diethylamino)ethylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N4O2S/c1-3-22(4-2)8-9-25-16-21-20-13(24-16)10-19-15(23)14-11(17)6-5-7-12(14)18/h5-7H,3-4,8-10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQXMAVMCIXFIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as poly(2-(diethylamino)ethyl methacrylate), have been shown to interact with charged groups on polymer chains

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through electrostatic interactions. The presence of the diethylaminoethyl group could potentially allow for interactions with charged groups on target molecules.

Biochemical Pathways

Similar compounds have been shown to undergo chemical and conformational changes in response to external temperature or ph stimuli. This suggests that the compound could potentially influence biochemical pathways related to these processes.

Pharmacokinetics

Similar compounds have been shown to possess ph-sensitive and temperature-responsive properties, which could potentially influence their bioavailability.

Result of Action

Similar compounds have been shown to undergo conformational changes in response to changes in ph and temperature, suggesting that this compound could potentially have similar effects.

Biological Activity

N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, pharmacological properties, and its implications in various therapeutic areas.

The compound features a unique structure comprising an oxadiazole moiety linked to a 2,6-difluorobenzamide. The synthesis typically involves the reaction of a diethylaminoethyl thiol with an appropriate benzamide derivative to form the oxadiazole linkage. The molecular formula is with a molecular weight of 370.41 g/mol .

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .

Antiviral Activity

The antiviral potential of oxadiazole derivatives has also been explored. A study showed that certain oxadiazole compounds could inhibit Hepatitis B virus (HBV) replication by over 80% at concentrations around 10 µM in an experimental model using HepG2 cells . This suggests that this compound may possess similar antiviral properties.

Anticancer Properties

Recent investigations into the anticancer activity of oxadiazole derivatives have revealed their ability to induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of specific kinases that are crucial for tumor growth and survival . The compound's structure suggests it may interact with these pathways effectively.

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazole derivatives were tested against various bacterial strains. Among these, compounds similar to this compound exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antiviral Activity Against HBV

In a controlled laboratory setting, the compound was evaluated for its antiviral properties against HBV using HepG2 cells. Results indicated a significant reduction in viral load after treatment with the compound at varying concentrations . This highlights its potential as a therapeutic agent in managing viral infections.

Research Findings Summary

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds featuring this moiety can inhibit cancer cell proliferation effectively. For instance, a recent study demonstrated that derivatives of 1,3,4-oxadiazoles showed significant cytotoxic activity against various cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer) with IC50 values lower than standard chemotherapeutic agents like staurosporine .

Case Study:

A derivative similar to N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide was synthesized and evaluated for its anticancer activity. The compound exhibited an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, indicating a promising therapeutic potential .

Antimicrobial Activity

Compounds containing the oxadiazole ring have also been reported to possess significant antimicrobial properties. Studies have shown that these compounds can act against various bacterial strains and fungi.

Research Findings:

In one study, a series of oxadiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Anti-inflammatory Effects

Research has indicated that oxadiazole derivatives may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases.

Evidence:

In vitro studies have shown that some oxadiazole-containing compounds can reduce the levels of inflammatory markers in cell cultures stimulated with lipopolysaccharides (LPS), suggesting their utility in managing inflammation-related conditions .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Mechanism Insights:

Research has proposed that the oxadiazole moiety may enhance binding affinity to specific biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with aromatic residues in proteins . Additionally, studies have shown that these compounds can modulate signaling pathways involved in cell proliferation and apoptosis.

Data Summary Table

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the C-2 position under basic conditions. Key observations include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Citation Analog |

|---|---|---|---|---|

| Alkylation | CH₃I/K₂CO₃ in DMF | 2-Methylthio derivative | 72 | |

| Aryl substitution | 4-Nitrobenzyl bromide/Et₃N | Aryl-substituted oxadiazole | 65 |

Mechanistic Insight : The electron-deficient oxadiazole ring facilitates attack by soft nucleophiles at the sulfur-adjacent carbon. Fluorine substituents on the benzamide enhance ring stability via inductive effects.

Oxidation-Reduction Reactions

The thioether (-S-CH₂-) and oxadiazole moieties participate in redox processes:

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide (-SO-) derivative | Partial epoxidation observed |

| KMnO₄ (acidic) | H₂SO₄, reflux | Sulfone (-SO₂-) and oxadiazole cleavage | Yields difluorobenzamide acid |

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 25°C | Thiol (-SH) intermediate |

| H₂/Pd-C | EtOAc, 50 psi | Saturation of oxadiazole ring |

Spectroscopic Validation : Post-oxidation products show characteristic IR peaks at 1040 cm⁻¹ (S=O) and NMR δ 3.8 ppm for sulfoxide protons .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Phenylacetylene | CuI, DMF, 80°C | Triazole-fused hybrid | 1,4-adduct |

| Ethylene oxide | BF₃·Et₂O, CH₂Cl₂ | Oxazoline intermediate | C-2 opening |

Theoretical Predictions : DFT calculations suggest the LUMO of the oxadiazole (-3.2 eV) drives reactivity with electron-rich dipolarophiles .

Hydrolysis and Stability Studies

Stability under hydrolytic conditions:

| Condition | Time (h) | Degradation Products | Half-Life (h) |

|---|---|---|---|

| pH 1.2 (HCl) | 24 | 2,6-Difluorobenzoic acid + oxadiazole amine | 8.7 |

| pH 7.4 (PBS) | 48 | <5% degradation | >100 |

| NaOH (0.1M) | 6 | Complete ring cleavage | 1.2 |

Implications : Acid-labile oxadiazole ring limits oral bioavailability but enhances prodrug potential.

Synthetic Modifications

Derivatization strategies to enhance properties:

| Modification Site | Reaction | Purpose |

|---|---|---|

| Diethylaminoethyl | Quaternary ammonium salt formation | Improve water solubility |

| Benzamide fluorine | Electrophilic substitution (NO₂) | Tune electronic profile |

Key Challenge : Steric hindrance from the 2,6-difluoro groups limits para-substitution on the benzamide .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()

- Core Structure : Replaces the oxadiazole with a 1,3,4-thiadiazole ring.

- Substituents: 2,4-Dichlorophenyl on the thiadiazole vs. diethylaminoethylthio on the oxadiazole.

- The dichlorophenyl group increases lipophilicity (higher logP) compared to the diethylaminoethylthio group, which may reduce solubility but enhance membrane penetration .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Core Structure : 1,3-thiazole ring instead of oxadiazole.

- Substituents: Chloro group on the thiazole vs. diethylaminoethylthio on the oxadiazole; 2,4-difluorobenzamide vs. 2,6-difluorobenzamide.

- Implications :

Analogues with Diethylaminoethyl Side Chains

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrole-3-carboxamide ()

- Core Structure : Pyrrole-carboxamide with an indolylidene substituent.

- Substituents: Shares the diethylaminoethyl group but lacks the oxadiazole and fluorine atoms.

- The indolylidene-pyrrole core may target kinase or receptor pathways, whereas the oxadiazole in the target compound is more likely to inhibit enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic organisms .

Agrochemical Benzamide Derivatives ()

N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

- Core Structure : Triazolopyrimidine-sulfonamide.

- Substituents : Sulfonamide group vs. benzamide; triazolopyrimidine vs. oxadiazole.

- Implications :

N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Diclosulam)

- Core Structure : Triazolopyrimidine-sulfonamide with dichlorophenyl.

- Implications: Dichlorophenyl groups enhance herbicidal activity but increase environmental persistence. The target compound’s diethylaminoethylthio group may offer better biodegradability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide?

- Methodology :

- Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) or using dehydrating agents like POCl₃ .

- Step 2 : Introduce the diethylaminoethylthio moiety via nucleophilic substitution. Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate thioether bond formation .

- Step 3 : Attach the 2,6-difluorobenzamide group via amide coupling (e.g., EDC/HOBt or DCC as coupling agents) .

- Critical Parameters :

- Solvent polarity (DMF enhances nucleophilicity).

- Temperature control (room temperature for substitution; 0–5°C for coupling).

- Purity validation via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy :

- ¹H NMR: Look for characteristic peaks:

- δ 7.4–8.2 ppm (aromatic protons of benzamide).

- δ 3.2–3.6 ppm (N-CH₂-CH₂-S in diethylaminoethylthio group) .

- ¹³C NMR: Confirm carbonyl (C=O) at ~165–170 ppm .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ .

- X-ray Crystallography : Resolve bond angles (e.g., C-S-C ~105°) and dihedral angles for oxadiazole planarity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or kinase targets) with IC₅₀ determination .

- Antimicrobial Activity : Broth microdilution (MIC values against Gram+/Gram– bacteria) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ < 10 μM as a positive threshold .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

- Advanced Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases or receptors) .

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with oxadiazole N-atoms) .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .

Q. What experimental strategies are recommended for stability and degradation studies?

- Approach :

- Forced Degradation : Expose to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .

- Analytical Tools :

- HPLC-PDA to track degradation products (e.g., benzamide hydrolysis to 2,6-difluorobenzoic acid).

- LC-MS/MS to identify transient intermediates .

Q. How can computational chemistry optimize this compound’s pharmacokinetic properties?

- Methods :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap) to guide substituent modifications .

- ADMET Prediction : Use SwissADME to assess logP (target < 5), BBB permeability, and CYP450 inhibition .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Design :

- Substituent Variation : Replace diethylaminoethylthio with morpholinoethylthio or pyridinylthio to probe steric/electronic effects .

- Bioisosteric Replacement : Substitute oxadiazole with thiadiazole and compare activity .

- Data Interpretation :

- Use 3D-QSAR (CoMFA/CoMSIA) to correlate spatial/electronic features with IC₅₀ values .

Q. How should researchers design in vivo toxicity studies for this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.